molecular formula C7H13BrO2 B6251204 tert-butyl (2S)-2-bromopropanoate CAS No. 98104-35-9

tert-butyl (2S)-2-bromopropanoate

Cat. No.: B6251204
CAS No.: 98104-35-9
M. Wt: 209.08 g/mol
InChI Key: CVAWKJKISIPBOD-YFKPBYRVSA-N
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Description

tert-Butyl (2S)-2-bromopropanoate: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the second carbon of a propanoate ester, with a tert-butyl group as the ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of tert-butyl (2S)-2-hydroxypropanoate: This method involves the bromination of tert-butyl (2S)-2-hydroxypropanoate using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction typically occurs under mild conditions and yields tert-butyl (2S)-2-bromopropanoate as the product.

    Industrial Production Methods: Industrially, this compound can be synthesized through a continuous flow process, which offers advantages in terms of efficiency, scalability, and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution Reactions: tert-Butyl (2S)-2-bromopropanoate undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: This compound can also undergo elimination reactions, where the bromine atom and a hydrogen atom are removed to form an alkene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, alkoxide ions, amines; typically carried out in polar aprotic solvents.

    Elimination: Potassium tert-butoxide; typically carried out in non-polar solvents.

Major Products:

    Nucleophilic Substitution: tert-Butyl (2S)-2-substituted propanoates.

    Elimination: Alkenes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-bromopropanoate primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ions. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, resulting in the formation of a double bond and the release of bromide ions .

Comparison with Similar Compounds

    tert-Butyl (2S)-2-chloropropanoate: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and selectivity due to the difference in the leaving group ability of chlorine and bromine.

    tert-Butyl (2S)-2-iodopropanoate: Contains an iodine atom instead of bromine.

Uniqueness: tert-Butyl (2S)-2-bromopropanoate is unique due to the balance between its reactivity and stability. The bromine atom provides a good leaving group, making it reactive in various chemical transformations, while the tert-butyl group offers steric protection, enhancing the compound’s stability .

Properties

CAS No.

98104-35-9

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

tert-butyl (2S)-2-bromopropanoate

InChI

InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1

InChI Key

CVAWKJKISIPBOD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)Br

Canonical SMILES

CC(C(=O)OC(C)(C)C)Br

Purity

95

Origin of Product

United States

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